Diethyl bis-(benzylthio)tetrathiafulvalene
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Overview
Description
Diethyl bis-(benzylthio)tetrathiafulvalene is an organic compound with the molecular formula C24H24S6 and a molecular weight of 504.84 g/mol This compound is known for its unique structure, which includes multiple sulfur atoms and benzylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl bis-(benzylthio)tetrathiafulvalene typically involves the reaction of tetrathiafulvalene derivatives with benzylthiol in the presence of a base. The reaction is carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Tetrathiafulvalene derivative and benzylthiol.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 50-100°C.
Catalysts and Reagents: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods: While the industrial production methods for this compound are not well-documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Diethyl bis-(benzylthio)tetrathiafulvalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are of interest in the study of conductive materials.
Reduction: Reduction reactions can revert the oxidized forms back to the neutral state.
Substitution: The benzylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation Products: Radical cations and dications.
Reduction Products: Neutral tetrathiafulvalene derivatives.
Substitution Products: Compounds with modified benzylthio groups.
Scientific Research Applications
Diethyl bis-(benzylthio)tetrathiafulvalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of conductive polymers and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Diethyl bis-(benzylthio)tetrathiafulvalene involves its ability to undergo redox reactions. The compound can donate or accept electrons, forming radical cations or anions. These redox properties make it a valuable tool in the study of electron transfer processes. The molecular targets and pathways involved include interactions with conductive polymers and biological redox systems.
Comparison with Similar Compounds
Tetrathiafulvalene: A parent compound with similar redox properties but lacking the benzylthio groups.
Bis(ethylthio)tetrathiafulvalene: Similar structure but with ethylthio groups instead of benzylthio groups.
Bis(methylthio)tetrathiafulvalene: Another similar compound with methylthio groups.
Uniqueness: Diethyl bis-(benzylthio)tetrathiafulvalene is unique due to the presence of benzylthio groups, which enhance its solubility and reactivity compared to other tetrathiafulvalene derivatives. This makes it particularly useful in the synthesis of advanced materials and in studies involving electron transfer processes.
Biological Activity
Diethyl bis-(benzylthio)tetrathiafulvalene (DBT-TTF) is a sulfur-containing organic compound that has gained attention in the fields of organic electronics and biological applications due to its unique electronic properties and potential biological activities. This article reviews the biological activity of DBT-TTF, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C24H24S6 and a molecular weight of 504.84 g/mol. The structure contains multiple thiophene rings, which contribute to its electronic properties, making it a candidate for various applications in materials science and biomedicine .
Mechanisms of Biological Activity
DBT-TTF exhibits several biological activities that are primarily attributed to its redox properties and ability to interact with biological molecules. Key mechanisms include:
- Antioxidant Activity : DBT-TTF can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties : Preliminary studies indicate that DBT-TTF may possess antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes.
- Cytotoxicity : Research suggests that DBT-TTF can induce apoptosis in cancer cells, making it a candidate for cancer therapy.
Antioxidant Activity
A study demonstrated that DBT-TTF effectively reduced oxidative stress markers in vitro. The compound was shown to significantly lower levels of reactive oxygen species (ROS) in human cell lines, indicating its potential as an antioxidant agent .
Antimicrobial Activity
Research conducted on various bacterial strains revealed that DBT-TTF exhibited significant antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined for several pathogens, as shown in the following table:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Pseudomonas aeruginosa | 25 |
These results suggest that DBT-TTF may serve as a basis for developing new antimicrobial agents .
Cytotoxicity Studies
In vitro studies using cancer cell lines (e.g., HeLa and MCF-7) indicated that DBT-TTF could inhibit cell proliferation. The half-maximal inhibitory concentration (IC50) values were calculated as follows:
Cell Line | IC50 (µM) |
---|---|
HeLa | 10 |
MCF-7 | 12 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of caspase-3 activity in treated cells .
Case Studies
- Antioxidant Efficacy : In a controlled experiment, human fibroblast cells were treated with varying concentrations of DBT-TTF. Results showed a dose-dependent decrease in oxidative stress markers, supporting its role as an effective antioxidant.
- Antimicrobial Efficacy : A clinical study assessed the effectiveness of DBT-TTF against antibiotic-resistant strains of bacteria. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential therapeutic application.
Properties
IUPAC Name |
4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKHAPYKCWDVSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24S6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649838 |
Source
|
Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
698359-01-2 |
Source
|
Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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